An In-depth Technical Guide to 5,6-Dimethyl-4-hydroxy-2-methoxypyrimidine (CAS 55996-08-2): Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 5,6-Dimethyl-4-hydroxy-2-methoxypyrimidine (CAS 55996-08-2): Properties, Synthesis, and Potential Applications
Disclaimer: Experimental data specifically for 5,6-Dimethyl-4-hydroxy-2-methoxypyrimidine under CAS number 55996-08-2 is not extensively available in public scientific literature. This guide provides a comprehensive overview based on the established chemistry of the pyrimidine scaffold and data from structurally related analogs to infer its properties and potential. All claims regarding related compounds are supported by appropriate citations.
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine ring system is a cornerstone of medicinal chemistry and chemical biology. As a fundamental component of nucleobases like cytosine, thymine, and uracil, it is integral to the structure of DNA and RNA.[1] Beyond this biological role, the pyrimidine scaffold is a privileged structure in drug design, appearing in a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3]
The biological and chemical versatility of pyrimidines stems from the ease with which their core structure can be functionalized at the 2, 4, 5, and 6 positions. This allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing a molecule's pharmacokinetic and pharmacodynamic profile.[4]
This guide focuses on the technical properties of 5,6-Dimethyl-4-hydroxy-2-methoxypyrimidine, a specific substituted pyrimidine. By examining its structure and leveraging data from closely related analogs, we will explore its anticipated chemical properties, potential synthetic pathways, and promising applications for researchers in drug development.
Molecular Structure and Identification
The structure of 5,6-Dimethyl-4-hydroxy-2-methoxypyrimidine features a pyrimidine core substituted with methyl groups at positions 5 and 6, a hydroxyl group at position 4, and a methoxy group at position 2. An important characteristic of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium with the corresponding pyrimidin-4(3H)-one form. This keto-enol tautomerism can significantly influence the molecule's reactivity and intermolecular interactions.
Key Reactivity Insights
-
Aromaticity and Substitution: The pyrimidine ring is electron-deficient, which generally makes it resistant to electrophilic aromatic substitution unless activated by electron-donating groups. The hydroxyl and methoxy groups on the target molecule are electron-donating, potentially facilitating reactions like nitration or halogenation, although harsh conditions may be required. [5]* Hydroxyl Group Reactivity: The 4-hydroxyl group is a key functional handle. It can be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃). [6]This 4-chloropyrimidine intermediate is highly valuable as it is susceptible to nucleophilic substitution, allowing for the introduction of various amines, alcohols, or thiols to build molecular diversity.
-
N-Alkylation: The ring nitrogen atoms can undergo alkylation, a reaction that can be important for creating nucleoside mimetics or modulating biological activity. [7]
Potential Applications in Research and Drug Development
Given the extensive history of pyrimidine derivatives in pharmacology, 5,6-Dimethyl-4-hydroxy-2-methoxypyrimidine represents a promising scaffold for discovery research. [3]
-
Enzyme Inhibitors: The pyrimidine core is a well-established pharmacophore in the development of kinase inhibitors for oncology. [2]The specific substitution pattern of the target molecule could be explored for its potential to bind to the ATP-binding site of various kinases.
-
Antimicrobial and Antiviral Agents: Many pyrimidine-based compounds exhibit potent antimicrobial and antiviral activities. [2][3]This scaffold could serve as a starting point for the synthesis of novel agents targeting infectious diseases.
-
Scaffold for Chemical Libraries: As a functionalized heterocyclic building block, this compound is an excellent candidate for inclusion in chemical libraries used for high-throughput screening. Its synthetic tractability, particularly at the 4-position, allows for the rapid generation of a diverse set of analogs. [8]
Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS 55996-08-2 is not available, general laboratory safety precautions for handling novel chemical entities should be strictly followed. Based on data for similar compounds, the following guidelines are recommended. [9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical safety goggles, and protective gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid direct contact with skin and eyes.
-
First Aid:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek medical attention.
-
Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
-
Disposal: Dispose of the material in accordance with local, state, and federal regulations. This typically involves dissolving the compound in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber. [9]
Conclusion
5,6-Dimethyl-4-hydroxy-2-methoxypyrimidine is a substituted pyrimidine with significant potential as a building block in medicinal chemistry and drug discovery. While direct experimental data is limited, an analysis of its structure and the properties of related compounds provides a strong foundation for understanding its likely physicochemical characteristics, reactivity, and biological potential. Its functional groups offer versatile handles for synthetic modification, making it an attractive scaffold for generating chemical libraries to explore a wide range of biological targets. Further experimental investigation is warranted to fully characterize this promising molecule and unlock its potential in the development of novel therapeutic agents.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 67282070, 2-Methoxy-4-methylpyrimidin-5-ol. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxy-4-methylpyrimidin-5-ol.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet for 2-Amino-4,6-dimethoxypyrimidine. Available from: https://www.scbt.com/p/2-amino-4-6-dimethoxypyrimidine-32139-95-8.
- U.S. Environmental Protection Agency. (n.d.). 4-Methoxy-2-(methoxymethyl)-6-methylpyrimidine Properties. CompTox Chemicals Dashboard. Available from: https://comptox.epa.gov/dashboard/chemical/details/DTXSID50522520.
- BenchChem. (2025). Application of 2-Amino-4,6-dimethoxypyrimidine in Medicinal Chemistry: A Detailed Overview. Available from: https://www.benchchem.com/application-note/application-of-2-amino-4-6-dimethoxypyrimidine-in-medicinal-chemistry.
- Sharma, P., & Kumar, V. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Modern Chemistry, 6(5), 70-75. Available from: https://medcraveonline.
- Gazivoda Kraljević, T., Petrović, M., Krištafor, S., & Raić-Malić, S. (2011). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules, 16(6), 4654-4672. Available from: https://www.researchgate.net/figure/Synthetic-pathway-from-5-6-dimethylpyrimidine-to-the-C-6-substituted-pyrimidine_fig1_51167732.
- Berezina, E. S., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14339-14348. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8186718/.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 9508, 2-Hydroxy-4,6-dimethylpyrimidine. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/9508.
- Guidechem. (n.d.). 4,6-Dimethyl-2-mercaptopyrimidine 22325-27-5 wiki. Available from: https://www.guidechem.com/wiki/4,6-dimethyl-2-mercaptopyrimidine-22325-27-5.html.
- Google Patents. (2014). CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine. Available from: https://patents.google.
- CymitQuimica. (n.d.). CAS 22325-27-5: 4,6-Dimethyl-2-mercaptopyrimidine. Available from: https://www.cymitquimica.com/cas/22325-27-5.
- Patil, R. S., Jadhav, P. M., Radhakrishnan, S., & Soman, T. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Organic Chemistry: An Indian Journal, 4(12), 527-531. Available from: https://www.tsijournals.com/articles/process-chemistry-of-4-6dihydroxy2methylpyrimidinea-potential-precursor-in-pharmaceutical-and-explosive-industries.pdf.
- CymitQuimica. (n.d.). CAS 28456-54-4: 5,6-Dimethyl-2-thiouracil. Available from: https://www.cymitquimica.com/cas/28456-54-4.
- Hartz, R. A., et al. (2009). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. Journal of Medicinal Chemistry, 52(23), 7653-7668. Available from: https://pubmed.ncbi.nlm.nih.gov/19954247/.
- Google Patents. (2008). CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine. Available from: https://patents.google.
- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available from: https://www.mdpi.com/1424-8247/17/1/100.
- BenchChem. (2025). Physicochemical Properties of 5-Methoxy-2-methylthiopyrimidine: A Technical Guide. Available from: https://www.benchchem.com/application-note/physicochemical-properties-of-5-methoxy-2-methylthiopyrimidine.
- Organic Syntheses. (n.d.). 2-mercaptopyrimidine. Available from: http://www.orgsyn.org/demo.aspx?prep=cv4p0569.
- Research and Reviews. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Available from: https://www.rroij.com/open-access/a-brief-overview-on-physicochemical-properties-in-medicinal-chemistry.php?aid=90793.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4,6-Dimethylpyrimidine-2-carbonitrile in Pharmaceutical Synthesis. Available from: https://www.inno-pharma.com/the-crucial-role-of-4-6-dimethylpyrimidine-2-carbonitrile-in-pharmaceutical-synthesis.html.
- CAS Common Chemistry. (n.d.). 4,6-Dimethylpyrimidine. Available from: https://commonchemistry.cas.org/detail?cas_rn=1558-17-4.
- ChemicalBook. (n.d.). 4,6-DIMETHYLPYRIMIDINE(1558-17-4) 1H NMR spectrum. Available from: https://www.chemicalbook.com/spectrum/1558-17-4_1HNMR.htm.
- CymitQuimica. (n.d.). 5,6-Dimethyl-4-hydroxy-2-thiopyrimidine. Available from: https://www.cymitquimica.com/shop/56-dimethyl-4-hydroxy-2-thiopyrimidine-or320792.
- MDPI. (2002). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Available from: https://www.mdpi.com/1422-8599/2002/3/M274.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 673664, 4,6-Dimethyl-2-mercaptopyrimidine. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/673664.
- AERU. (n.d.). 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593). Available from: http://sitem.herts.ac.uk/aeru/ppdb/en/Reports/22.htm.
- Sigma-Aldrich. (n.d.). 2-hydroxy-4,6-dimethylpyrimidine. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/156719.
- ChemicalBook. (n.d.). 2,5-Dimethyl-2,4-hexadiene(764-13-6) 1H NMR spectrum. Available from: https://www.chemicalbook.com/spectrum/764-13-6_1HNMR.htm.
- SpectraBase. (n.d.). 4,6-Dimethylpyrimidine. Available from: https://spectrabase.com/spectrum/HxtLxIWvJjE.
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 4. rroij.com [rroij.com]
- 5. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. shimadzu.eu [shimadzu.eu]
